6,7-Dimethoxy-1-methyl-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-1-methyl-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-methyl-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline and 3-nitrobenzoyl chloride.
Reaction Conditions: The reaction between these starting materials is often carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at low temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-methyl-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-methyl-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 2-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Dimethoxy-1-methyl-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and nitrobenzoyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H20N2O5 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C19H20N2O5/c1-12-16-11-18(26-3)17(25-2)10-13(16)7-8-20(12)19(22)14-5-4-6-15(9-14)21(23)24/h4-6,9-12H,7-8H2,1-3H3 |
InChI Key |
AWWIWXNJNCIQQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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